molecular formula C21H28ClNO3 B1200653 Diethylaminoethyl diphenylhydroxypropionate hydrochloride CAS No. 53421-38-8

Diethylaminoethyl diphenylhydroxypropionate hydrochloride

Cat. No. B1200653
CAS RN: 53421-38-8
M. Wt: 377.9 g/mol
InChI Key: AABXRENNINHJOR-UHFFFAOYSA-N
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Description

Diethylaminoethyl diphenylhydroxypropionate hydrochloride is a diarylmethane.

Scientific Research Applications

Serotonin1A-Receptor Antagonism and Psychostimulant Properties

  • Research Context : Diethylpropion (1-phenyl-2-diethylamine-1-propanone hydrochloride) has been studied for its effects on the serotonergic (5-HT) system, particularly in relation to its psychostimulant properties. This research focused on its acute behavioral effects in marmosets, exploring the role of the 5-HT1A-receptor in these effects (Mello et al., 2005).

Muscarinic Receptor Antagonism and Cholinesterase Inhibition

  • Research Context : Research on "binary prodrugs" like carbaphens, derivatives of the muscarinic receptor antagonist aprophen, have led to the development of compounds that not only retain muscarinic receptor antagonist properties but also preferentially inhibit butyrylcholinesterase over acetylcholinesterase. This highlights the potential for using such compounds in treating organophosphorus intoxication (Leader et al., 2002).

Use in Obesity Treatment and Cardiovascular Safety

  • Research Context : A study on diethylpropion in treating obesity focused on its long-term efficacy and cardiovascular safety. This randomized, double-blind, placebo-controlled trial underlined the significance of considering safety aspects, especially in cardiovascular and psychiatric domains, when using such compounds (Cercato et al., 2004).

Inhibition of Cytochrome P-450 and Reduced Immunotoxicity

  • Research Context : The inhibition of cytochrome P-450 by compounds like 2-diethylaminoethyl-2,2-diphenylpropylacetate has been shown to reduce the immunotoxicity of chlorinated carbohydrates. This has implications for acute poisoning treatment and understanding the role of biotransformation in toxicity (Zabrodskii et al., 2006).

Chemical Synthesis and Drug Development

  • Research Context : The synthesis and characterization of compounds like diethylaminoethyl 2,4-dichlorophenyloxyacetate, and its inhibitory effects on plant growth, open avenues for agricultural applications and potential drug development (Wan Zheng-kai, 2010).

Vasorelaxant Effects and Cardiovascular Implications

  • Research Context : Studies have also explored the immediate vascular effects of amfepramone (diethylpropion), particularly its vasorelaxant effects on rat aortic rings. Understanding these mechanisms is crucial for assessing cardiovascular risks associated with the drug (López-Canales et al., 2015).

Anti-Inflammatory Activity

  • Research Context : The anti-inflammatory activity of certain derivatives of diethylaminoethyl compounds has been observed, indicating potential therapeutic applications for conditions involving inflammation (Agababyan et al., 2005).

Lidocaine Derivatives and Pain Management

  • Research Context : Lidocaine, structurally related to diethylaminoethyl compounds, has extensive applications in pain management. Its various forms, such as hydrochloride monohydrate, and their structures and applications, have been reviewed, indicating the breadth of uses for such compounds in medicine (Tsitsishvili & Amirkhanashvili, 2022).

properties

CAS RN

53421-38-8

Product Name

Diethylaminoethyl diphenylhydroxypropionate hydrochloride

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H

InChI Key

AABXRENNINHJOR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Canonical SMILES

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Other CAS RN

53421-38-8

synonyms

3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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